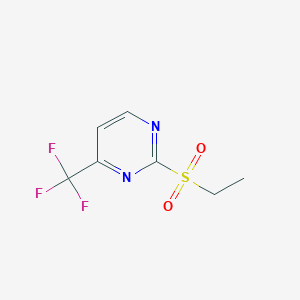

2-((5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

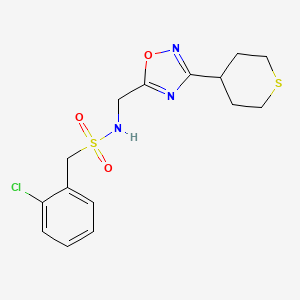

The synthesis of this compound involves the reaction of ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate with various amines and hydrazine hydrate . This compound was synthesized previously in moderate yields by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide .Molecular Structure Analysis

The molecular structure of “2-((5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with a benzyl group, a methyl group, and a thioacetic acid group.Chemical Reactions Analysis

The chemical reactions involving this compound are primarily nucleophilic substitutions . For instance, it reacts with hydrazine hydrate to produce 2-hydrazinyl-6-methylpyrimidin-4(3H)-one . When reacted with aniline, it results in the substitution of the R-sulfanyl group with the formation of 2-anilinopyrimidine .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

The compound of interest is related to thioxopyrimidine derivatives, which have been synthesized through various chemical reactions. For instance, thioxopyrimidine derivatives have been prepared via Biginelli cyclocondensation reaction, yielding high biological activity compounds characterized by analytical and spectroscopic studies (Aslanoğlu et al., 2007). These compounds exhibit significant potential in various chemical transformations, leading to the synthesis of new heterocyclic compounds with diverse biological activities.

Biological Activities

Some derivatives related to the compound have been evaluated for their biological activities. For example, derivatives of thioxopyrimidine have been synthesized and assessed for their anti-inflammatory activity, demonstrating moderate effectiveness in vivo compared to standard drugs like diclofenac sodium (Bahekar & Shinde, 2004). Such studies highlight the potential therapeutic applications of these compounds in treating inflammation-related conditions.

Aldose Reductase Inhibition

Another significant area of research involves the evaluation of thienopyrimidin derivatives as aldose reductase inhibitors. These compounds have been tested in vitro for their ability to inhibit aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. Some derivatives exhibited potent inhibitory activity, underscoring their potential as therapeutic agents for managing diabetes-related complications (Ogawva et al., 1993).

Antimicrobial Activities

Thioxopyrimidine derivatives have also been synthesized and tested for their antimicrobial properties. Certain compounds showed good antimicrobial activities comparable to established antibiotics like streptomycin and fusidic acid. This suggests their potential application in developing new antimicrobial agents to combat infectious diseases (Sabry et al., 2013).

Zukünftige Richtungen

The future directions for “2-((5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid” could involve further exploration of its potential applications as a drug molecule. More research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in treating various diseases and infections .

Eigenschaften

IUPAC Name |

2-[(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-9-11(7-10-5-3-2-4-6-10)13(19)16-14(15-9)20-8-12(17)18/h2-6H,7-8H2,1H3,(H,17,18)(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBBLNLBQADFKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SCC(=O)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2573139.png)

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2573148.png)

![2-[(Thiophene-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester](/img/structure/B2573152.png)

![6-{[4-(2-chlorobenzoyl)piperazin-1-yl]sulfonyl}-3-isopropyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2573160.png)